![molecular formula C11H15BrN2O2 B1525817 tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate CAS No. 946000-13-1](/img/structure/B1525817.png)
tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate
Overview
Description
“tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate” is a chemical compound with the CAS Number 1060813-12-8 . It has a molecular weight of 287.16 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid substance .
Molecular Structure Analysis
The linear formula of “tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate” is C11H15BrN2O2 . The InChI code is 1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14(4)9-7-8(12)5-6-13-9/h5-7H,1-4H3 .Physical And Chemical Properties Analysis
“tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate” is a solid substance . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 287.16 .Scientific Research Applications
Boc-Protected Amines Synthesis
A study by Lebel and Leogane (2005) demonstrated a mild and efficient one-pot Curtius rearrangement process. This method involved the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate. This intermediate then underwent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, leading to the formation of tert-butyl carbamate in high yields at low temperatures. This process is compatible with various substrates, including malonate derivatives, offering access to protected amino acids, highlighting its significance in synthesizing Boc-protected amines (Lebel & Leogane, 2005).
Environmental Application in MTBE Oxidation
Research by Acero et al. (2001) explored the oxidation of methyl tert-butyl ether (MTBE) by conventional ozonation and the advanced oxidation process (AOP) ozone/hydrogen peroxide under drinking water treatment conditions. The study identified major degradation products and measured the rate constants for the oxidation processes, providing insights into the efficiency of MTBE elimination and the formation of bromate as a disinfection byproduct. This research highlights the environmental application of tert-butyl compounds in water treatment processes (Acero et al., 2001).
Advancements in Organic Syntheses
Several studies have focused on the synthesis and application of tert-butyl carbamate derivatives in organic synthesis. These include the preparation of oxazolidinones and the study of their role as chiral auxiliaries and intermediates in the synthesis of heterocycles and carbocycles. For instance, Brenner et al. (2003) and Padwa et al. (2003) have contributed to the synthesis of complex organic structures, demonstrating the utility of tert-butyl carbamate derivatives in constructing diverse organic compounds with potential pharmaceutical applications (Brenner et al., 2003); (Padwa et al., 2003).
Dye-Sensitized Solar Cells
The addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells significantly improves their performance. Boschloo et al. (2006) attributed this improvement to a shift in the TiO2 band edge toward negative potentials and an increase in electron lifetime, underscoring the importance of tert-butyl derivatives in enhancing the efficiency of renewable energy technologies (Boschloo et al., 2006).
Mechanism of Action
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H332, and H335 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
properties
IUPAC Name |
tert-butyl N-(4-bromopyridin-2-yl)-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14(4)9-7-8(12)5-6-13-9/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHVUYZFVGMPKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC=CC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732655 | |
Record name | tert-Butyl (4-bromopyridin-2-yl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80732655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate | |
CAS RN |
946000-13-1 | |
Record name | tert-Butyl (4-bromopyridin-2-yl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80732655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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